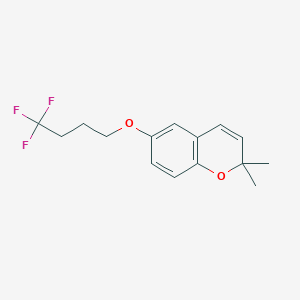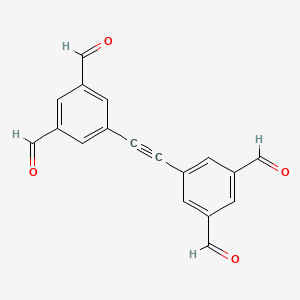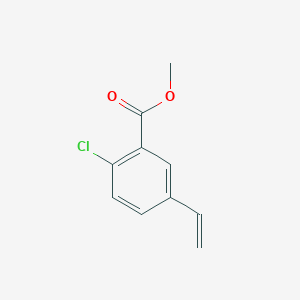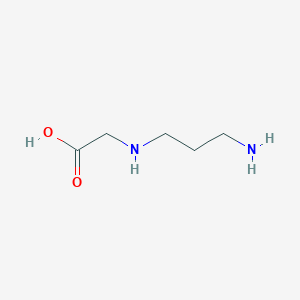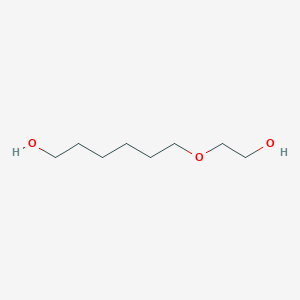
6-(2-羟乙氧基)-1-己醇
描述
“6-(2-Hydroxyethoxy)-1-hexanol” is a fatty acid with an aliphatic tail that contains between 4 and 12 carbon atoms . It is an extremely weak basic (essentially neutral) compound .
Synthesis Analysis
While there isn’t specific information available on the synthesis of “6-(2-Hydroxyethoxy)-1-hexanol”, a related compound, 1-[2-(2-hydroxyethoxy)ethyl]piperazine, has been synthesized through a series of reactions involving piperazine and 2-(2-chloroethoxy)ethanol .
Molecular Structure Analysis
The molecular structure of “6-(2-Hydroxyethoxy)-1-hexanol” can be represented by the formula C8H14O5 . More detailed structural information may be available in databases like ChemSpider .
科学研究应用
氧化性 DNA 损伤生物标记物
与科学中化学应用密切相关的一个研究领域涉及氧化性 DNA 损伤生物标记物,例如 8-羟基-2'-脱氧鸟苷 (8-OHdG)。该化合物用于测量氧化应激,并与职业接触纳米材料有关。它表明暴露水平与 8-OHdG 的存在之间存在显着关系,表明其在评估氧化损伤(这对接触纳米材料的工人至关重要)方面的效用 (Omari Shekaftik & Nasirzadeh, 2021)。
医学中的羟乙基淀粉
另一个研究领域是在医学应用中使用羟乙基淀粉 (HES),特别是在复苏和容量治疗中。HES 溶液是用于人和兽医的合成胶体血浆容量扩张剂。尽管它们被广泛使用,但对急性肾损伤和凝血功能障碍等不良反应的担忧促使人们进一步研究它们的安全性与有效性。研究强调了使用 HES 进行静脉输液复苏的受控方法的必要性,重点是了解物种差异和不同的药代动力学 (Glover, Rudloff, & Kirby, 2014)。
天然化合物的药理活性
对天然化合物(如羟基酪醇)的研究也很有意义,羟基酪醇是一种以其抗氧化特性而闻名的酚类植物化学物质。羟基酪醇存在于橄榄叶和油中,具有多种生物活性,包括抗炎、抗肿瘤、抗病毒、抗菌和抗真菌特性。其高生物利用度和无毒性使其成为进一步药理学探索和在各种治疗背景中应用的理想候选者 (Bertelli et al., 2019)。
作用机制
Target of Action
It is known to be used as an intermediate in chemical synthesis , implying that its targets could vary depending on the specific compounds it is used to produce.
Mode of Action
As an intermediate in chemical synthesis , its mode of action would depend on the specific reactions it is involved in and the compounds it is used to produce.
Biochemical Pathways
As an intermediate in chemical synthesis , it could potentially be involved in a variety of biochemical pathways depending on the final products it is used to create.
Result of Action
As an intermediate in chemical synthesis , its effects would likely depend on the specific compounds it is used to produce.
Action Environment
As an intermediate in chemical synthesis , these factors could potentially vary depending on the specific reactions it is involved in and the compounds it is used to produce.
生化分析
Biochemical Properties
6-(2-Hydroxyethoxy)hexan-1-ol plays a significant role in biochemical reactions, particularly as an intermediate in the synthesis of other compounds. It interacts with various enzymes and proteins, facilitating different biochemical processes. For instance, it can act as a substrate for enzymes involved in oxidation-reduction reactions, where it undergoes transformation to produce other bioactive molecules. The interactions between 6-(2-Hydroxyethoxy)hexan-1-ol and these biomolecules are crucial for its role in metabolic pathways and cellular functions .
Cellular Effects
6-(2-Hydroxyethoxy)hexan-1-ol influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the function of different cell types by modulating the activity of specific signaling molecules and transcription factors. This compound can alter gene expression patterns, leading to changes in cellular behavior and metabolic activities. The impact of 6-(2-Hydroxyethoxy)hexan-1-ol on cellular functions highlights its potential as a therapeutic agent in treating various diseases .
Molecular Mechanism
The molecular mechanism of 6-(2-Hydroxyethoxy)hexan-1-ol involves its interaction with biomolecules at the molecular level. It can bind to specific proteins and enzymes, either inhibiting or activating their functions. This binding interaction can lead to changes in enzyme activity, affecting metabolic pathways and cellular processes. Additionally, 6-(2-Hydroxyethoxy)hexan-1-ol can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-(2-Hydroxyethoxy)hexan-1-ol can vary over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 6-(2-Hydroxyethoxy)hexan-1-ol remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to this compound can lead to changes in cellular behavior, including alterations in cell viability and function .
Dosage Effects in Animal Models
The effects of 6-(2-Hydroxyethoxy)hexan-1-ol in animal models vary with different dosages. At low doses, the compound may exhibit beneficial effects, such as enhancing metabolic activities and improving cellular functions. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Understanding the dosage effects of 6-(2-Hydroxyethoxy)hexan-1-ol is crucial for its safe and effective use in therapeutic applications .
Metabolic Pathways
6-(2-Hydroxyethoxy)hexan-1-ol is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation into other bioactive molecules. It can affect metabolic flux and alter metabolite levels, influencing overall cellular metabolism. The compound’s role in metabolic pathways underscores its importance in maintaining cellular homeostasis and supporting various biochemical processes .
Transport and Distribution
Within cells and tissues, 6-(2-Hydroxyethoxy)hexan-1-ol is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding the transport and distribution mechanisms of 6-(2-Hydroxyethoxy)hexan-1-ol is essential for elucidating its biological functions and therapeutic potential .
属性
IUPAC Name |
6-(2-hydroxyethoxy)hexan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O3/c9-5-3-1-2-4-7-11-8-6-10/h9-10H,1-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMGOQIGTDPPHMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCOCCO)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




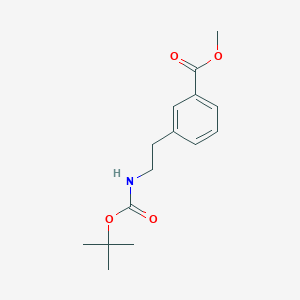

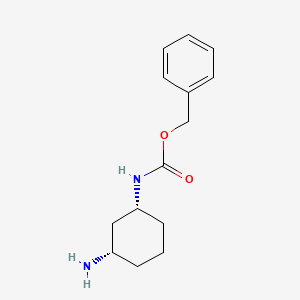
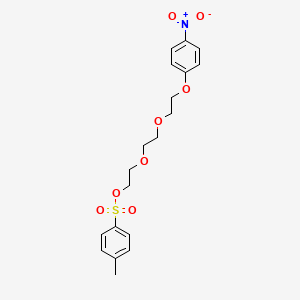
![2-((6R)-4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)-N-(4-hydroxyphenyl)acetamide](/img/structure/B3179679.png)
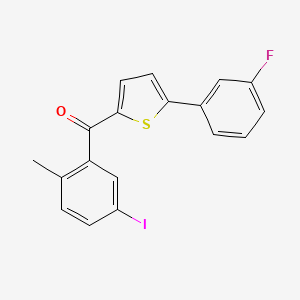
![Tert-butyl N-[N'-(4-hydroxybutyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]carbamate](/img/structure/B3179698.png)

